![molecular formula C18H24N6O B2363805 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1448064-45-6](/img/structure/B2363805.png)
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMPPU and is synthesized using a specific method.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds show promise in inhibiting tumor growth and inflammation, indicating their potential in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
A variety of pyrimidine derivatives have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. Some compounds exhibited significant activity, suggesting their use as potential antimicrobial agents (Patel et al., 2012).
Pesticidal Activities
Thiazole derivatives containing the pyrimidinyl moiety have been evaluated for their pesticidal activities against mosquito larvae and phytopathogenic fungi. These studies reveal the potential of such compounds in agricultural applications to control pests and plant diseases (Choi et al., 2015).
Chemical Synthesis and Characterization
- Novel Synthesis Methods: Research has focused on developing new synthetic routes for pyrimidine derivatives, utilizing various catalysts and conditions to achieve high yields and purity. These methods contribute to the efficient production of compounds for further biological evaluation (Aggarwal et al., 2014).
Mechanism of Action
- The primary target of B4 is acetylcholinesterase (AChE) . AChE plays a crucial role in hydrolyzing acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. By inhibiting AChE, B4 affects normal nerve pulse transmission, leading to behavioral changes, impaired body movement, and reduced survival in organisms .
- Oxidative stress, which can lead to cellular damage, is also impacted. B4 may modulate reactive oxygen species (ROS) production, affecting cellular components negatively .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-16(22-18(25)21-15-7-5-4-6-8-15)14(2)20-17(19-13)24-11-9-23(3)10-12-24/h4-8H,9-12H2,1-3H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWMLGWMEGTKOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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